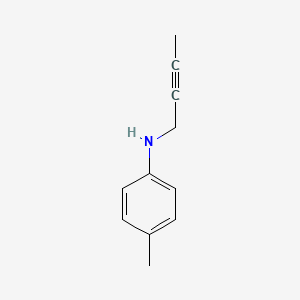

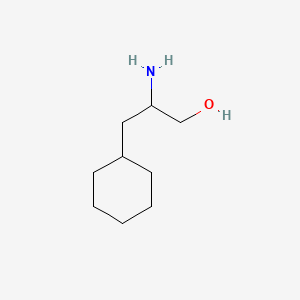

But-2-ynyl-p-tolyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

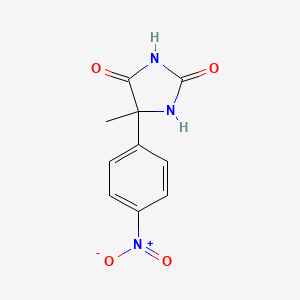

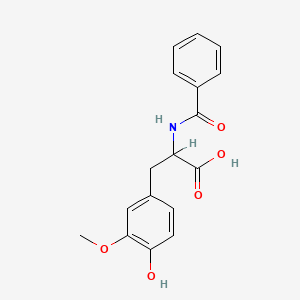

But-2-ynyl-p-tolyl-amine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups that can provide insight into the synthesis and properties of similar amine derivatives. For instance, the but-2-ynyl group is mentioned as part of a novel protecting group for amines, suggesting that the compound may have relevance in the field of synthetic organic chemistry, particularly in the protection of amines and amino acids during peptide synthesis .

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups to shield functional groups from reactive conditions. In the first paper, a novel C2-symmetric protecting group, the but-2-ynylbisoxycarbonyl (Bbc) group, is introduced. This group can be applied to amines using the bischloroformate, BbcCl, and can be removed under neutral conditions with tetrathiomolybdate . Although the synthesis of But-2-ynyl-p-tolyl-amine is not explicitly described, the methodologies for protecting amines could be relevant for its synthesis.

Molecular Structure Analysis

The second paper provides information on the crystal structures of various derivatives of butyrate and 1,3-dioxane, which, while not directly related to But-2-ynyl-p-tolyl-amine, gives an idea of how similar compounds can be characterized using spectroscopic techniques and X-ray diffraction . These techniques could potentially be used to analyze the molecular structure of But-2-ynyl-p-tolyl-amine.

Chemical Reactions Analysis

The papers do not provide specific reactions for But-2-ynyl-p-tolyl-amine. However, the first paper's discussion of the Bbc group's orthogonality with other protecting groups such as Cbz, Fmoc, and Boc suggests that But-2-ynyl-p-tolyl-amine could potentially engage in selective chemical reactions without interfering with other functional groups present in a molecule .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of But-2-ynyl-p-tolyl-amine, they do offer insights into the properties of structurally related compounds. For example, the crystal packing in the structures discussed in the second paper indicates that hydrogen bonding plays a significant role in the solid-state structure, which could also be relevant for the physical properties of But-2-ynyl-p-tolyl-amine . The use of spectroscopic techniques for characterization also implies that But-2-ynyl-p-tolyl-amine would have identifiable NMR and IR spectra that could be used to deduce its physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Application in Carbazole Derivatives

A study discusses the synthesis of 1,8-di(pyrid-2'-yl)carbazoles, which utilized di-(p-tolyl)amine in palladium-catalyzed cyclization to form the carbazole ring system. This process demonstrated the importance of but-2-ynyl-p-tolyl-amine in forming complex organic compounds with potential electronic and photophysical applications (Mudadu, Singh, & Thummel, 2008).

Formation of Substituted Pyrroles

Another study presented a method for synthesizing substituted pyrroles through the cycloisomerization of (Z)-(2-en-4-ynyl)amines. This process is catalyzed by PdCl2 and KCl, demonstrating but-2-ynyl-p-tolyl-amine's utility in the formation of pyrroles, which are significant in pharmaceutical chemistry (Gabriele, Salerno, Fazio, & Bossio, 2001).

In Protections of Amines and Amino Acids

A novel C2-symmetric protecting group for amines, but-2-ynylbisoxycarbonyl (Bbc), has been developed. This reagent, closely related to but-2-ynyl-p-tolyl-amine, is used for protecting amines and amino acids and can be deblocked under neutral conditions, demonstrating its potential in peptide synthesis and as a protective group in organic synthesis (Ramesh & Chandrasekaran, 2005).

In Intramolecular Proton-Coupled Electron Transfer

A study on hydrogen-bonded phenols used a derivative of but-2-ynyl-p-tolyl-amine to demonstrate a reaction mechanism involving proton-coupled electron transfer. This insight is crucial for understanding chemical reactions in various fields, including biochemistry and materials science (Rhile & Mayer, 2004).

Material Chemistry and Polymerization

In Biobased Polymers

Amines, including derivatives of but-2-ynyl-p-tolyl-amine, are important for the synthesis of materials like polyamides and polyureas. A review discusses their synthesis from biobased resources, highlighting their role as building blocks in material chemistry (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

In Aminocarbonylations

But-2-ynyl-p-tolyl-amine derivatives are used in palladium-catalyzed aminocarbonylation reactions. These processes are significant in pharmaceutical chemistry for the synthesis of complex molecules, including aryl amides (Wan, Alterman, Larhed, & Hallberg, 2002).

In Photoredox Catalysis

A study on metal-free photoredox catalysis for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds used but-2-ynyl-p-tolyl-amine derivatives. This method showcases the role of these amines in synthesizing functionalized alkynes, which are crucial in medicinal chemistry and material science (Ociepa, Turkowska, & Gryko, 2018).

Enzyme Modification and Catalysis

In Enzyme Amination

Amination of enzymes, potentially involving derivatives of but-2-ynyl-p-tolyl-amine, is used to improve biocatalyst performance. This process alters the protein's chemical reactivity and isoelectric point, enhancing its interaction with chemical modifiers and surfaces, which is pivotal in biotechnological applications (Rodrigues et al., 2014).

In Reductive Aminations

Catalytic reductive aminations using but-2-ynyl-p-tolyl-amine derivatives play a crucial role in synthesizing various amines. These reactions are important for creating pharmaceuticals and agrochemicals, showcasing the amine's versatility in organic synthesis (Murugesan et al., 2020).

Propiedades

IUPAC Name |

N-but-2-ynyl-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8,12H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLYNSHRHLCQGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389814 |

Source

|

| Record name | But-2-ynyl-p-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-2-ynyl-p-tolyl-amine | |

CAS RN |

435345-29-2 |

Source

|

| Record name | But-2-ynyl-p-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)